molecular formula C7H14N2S2 B13259293 [2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](ethyl)amine

[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethyl](ethyl)amine

Cat. No.: B13259293
M. Wt: 190.3 g/mol
InChI Key: RCVSPCDLMOMAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylamine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylamine is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a catalyst in various chemical reactions .

Biology: The compound has shown promise in biological studies due to its antimicrobial and antifungal properties. It is being investigated for its potential use in developing new antibiotics and antifungal agents .

Medicine: In medicine, the compound is being explored for its antitumor and antiviral activities. It has shown potential in inhibiting the growth of certain cancer cells and viruses .

Industry: In the industrial sector, the compound is used in the production of dyes, biocides, and fungicides. It is also used as an intermediate in the synthesis of other industrial chemicals .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness: What sets 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylamine apart from these similar compounds is its unique combination of a thiazole ring with an ethylamine group.

Properties

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-ethylethanamine

InChI

InChI=1S/C7H14N2S2/c1-2-8-3-5-10-7-9-4-6-11-7/h8H,2-6H2,1H3

InChI Key

RCVSPCDLMOMAFR-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC1=NCCS1

Origin of Product

United States

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